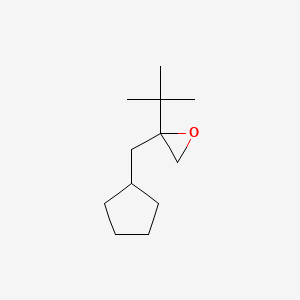
Benzamide, 2-chloro-5-nitro-N-1-piperidinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-chloro-5-nitro-N-1-piperidinyl- is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a benzamide core substituted with a chlorine atom at the 2-position, a nitro group at the 5-position, and a piperidinyl group attached to the nitrogen atom of the amide group. The molecular structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-chloro-5-nitro-N-1-piperidinyl- typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-chlorobenzamide to introduce the nitro group at the 5-position. This is followed by the reaction with piperidine to form the final product. The reaction conditions often involve the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2-chloro-5-nitro-N-1-piperidinyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-chloro-5-nitro-N-1-piperidinyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzamide, 2-chloro-5-nitro-N-1-piperidinyl- involves its interaction with specific molecular targets. It may act as a transcriptional coactivator for steroid receptors and nuclear receptors, influencing gene expression and cellular processes. The compound’s effects are mediated through its binding to the steroid binding domain (AF-2) but not the modulating N-terminal domain (AF-1) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-5-nitrobenzamide
- 2-nitrobenzamide
- Niclosamide
- Metronidazole
- Tinidazole
Uniqueness
Benzamide, 2-chloro-5-nitro-N-1-piperidinyl- is unique due to its specific substitution pattern and the presence of the piperidinyl group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
106157-99-7 |
|---|---|
Molekularformel |
C12H14ClN3O3 |
Molekulargewicht |
283.71 g/mol |
IUPAC-Name |
2-chloro-5-nitro-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C12H14ClN3O3/c13-11-5-4-9(16(18)19)8-10(11)12(17)14-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,14,17) |
InChI-Schlüssel |
HLKSWVPATCEKHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)



![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)

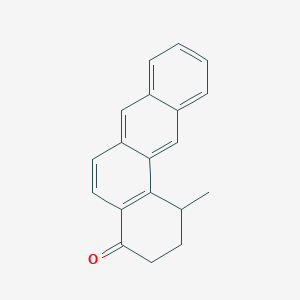
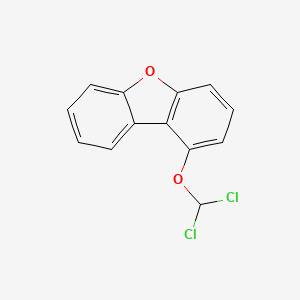
silane](/img/structure/B14315003.png)
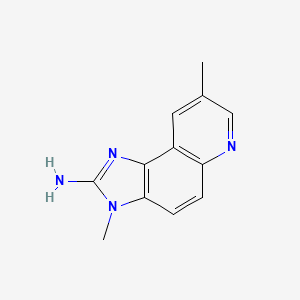
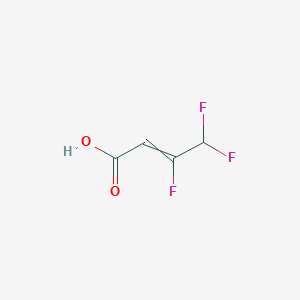
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)
